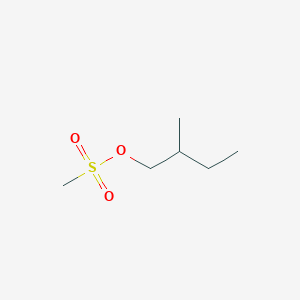

2-Methylbutyl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le méthanesulfonate de 2-méthylbutyle est un composé chimique de formule moléculaire C6H14O3S et d'un poids moléculaire de 166,24 g/mol . Il s'agit d'un ester sulfonate, souvent utilisé en synthèse organique en raison de ses propriétés auxiliaires chirales . Le composé est connu pour sa capacité à agir comme réactif dans diverses réactions chimiques, ce qui le rend précieux dans la recherche scientifique et les applications industrielles .

Méthodes De Préparation

Le méthanesulfonate de 2-méthylbutyle peut être synthétisé par réaction du 2-méthylbutanol avec du chlorure de méthanesulfonyle en présence d'une base telle que la pyridine . La réaction se produit généralement dans des conditions douces et donne l'ester sulfonate souhaité. Les méthodes de production industrielles peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le méthanesulfonate de 2-méthylbutyle subit divers types de réactions chimiques, notamment :

Réactions de substitution : Il peut participer à des réactions de substitution nucléophile où le groupe méthanesulfonate est remplacé par d'autres nucléophiles.

Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques, bien que ces réactions soient moins courantes.

Les réactifs couramment utilisés dans ces réactions comprennent des nucléophiles tels que les amines, les alcools et les thiols, ainsi que des agents oxydants et réducteurs . Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés .

4. Applications de la recherche scientifique

Le méthanesulfonate de 2-méthylbutyle est largement utilisé dans la recherche scientifique en raison de ses propriétés chirales. Il sert d'auxiliaire chiral dans la synthèse de divers composés chiraux, y compris les acides aminés, les peptides et les produits naturels . Sa capacité à faciliter la formation de centres chiraux le rend précieux dans l'étude de la stéréochimie et le développement de médicaments . En outre, il est utilisé dans la synthèse de molécules organiques complexes et comme réactif dans les transformations organiques .

5. Mécanisme d'action

Le mécanisme d'action du méthanesulfonate de 2-méthylbutyle implique l'alkylation de sites nucléophiles au sein des molécules . Le groupe méthanesulfonate agit comme groupe partant, permettant à la partie 2-méthylbutyle de réagir avec des nucléophiles tels que les amines, les alcools et les thiols . Ce processus d'alkylation est crucial dans la formation de nouvelles liaisons chimiques et la synthèse de molécules complexes .

Applications De Recherche Scientifique

2-Methylbutyl methanesulfonate is widely used in scientific research due to its chiral properties. It serves as a chiral auxiliary in the synthesis of various chiral compounds, including amino acids, peptides, and natural products . Its ability to facilitate the formation of chiral centers makes it invaluable in the study of stereochemistry and the development of pharmaceuticals . Additionally, it is used in the synthesis of complex organic molecules and as a reagent in organic transformations .

Mécanisme D'action

The mechanism of action of 2-methylbutyl methanesulfonate involves the alkylation of nucleophilic sites within molecules . The methanesulfonate group acts as a leaving group, allowing the 2-methylbutyl moiety to react with nucleophiles such as amines, alcohols, and thiols . This alkylation process is crucial in the formation of new chemical bonds and the synthesis of complex molecules .

Comparaison Avec Des Composés Similaires

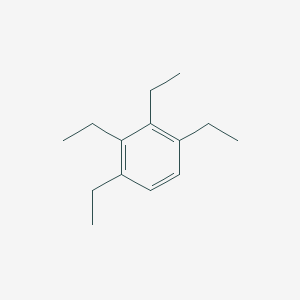

Le méthanesulfonate de 2-méthylbutyle peut être comparé à d'autres composés similaires tels que le méthanesulfonate d'éthyle et le méthanesulfonate de méthyle . Bien que tous ces composés soient des esters sulfonates et partagent une réactivité similaire, le méthanesulfonate de 2-méthylbutyle est unique en raison de sa nature chirale et de la présence d'un groupe 2-méthylbutyle . Cette différence structurale confère des propriétés stéréochimiques distinctes, ce qui la rend particulièrement utile en synthèse chirale .

Les composés similaires comprennent :

- Méthanesulfonate d'éthyle

- Méthanesulfonate de méthyle

- Méthanesulfonate de 1-butyl-3-méthylimidazolium

Ces composés, bien que similaires dans leur fonctionnalité d'ester sulfonate, diffèrent par leurs groupes alkyles et leurs applications spécifiques .

Propriétés

IUPAC Name |

2-methylbutyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-4-6(2)5-9-10(3,7)8/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANBAERELZGEAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-4-methyl-1,6,7,8-tetrahydropyrano[3,4-f]indolizine-3,10-dione](/img/structure/B12287980.png)

![Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12287987.png)

![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B12288005.png)

![1-(11,18-Dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl)-2-hydroxyethanone](/img/structure/B12288007.png)

![(R)-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster](/img/structure/B12288043.png)

![N-(3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)methanesulfonamide;hydrochloride](/img/structure/B12288050.png)

![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12288061.png)

![Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester](/img/structure/B12288067.png)